2-(1H-indol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide
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Overview
Description
2-(1H-INDOL-3-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of two indole groups connected through an aceto-hydrazide linkage, making it a subject of interest for chemists and biologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-INDOL-3-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the reaction of indole-3-carboxaldehyde with aceto-hydrazide under acidic conditions. The reaction proceeds through a condensation mechanism, where the aldehyde group of indole-3-carboxaldehyde reacts with the hydrazide group of aceto-hydrazide, forming the desired product .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Common solvents used include ethanol and methanol, while catalysts like hydrochloric acid or sulfuric acid can be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(1H-INDOL-3-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The indole groups can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl groups, under acidic or basic conditions
Major Products Formed
Scientific Research Applications
2-(1H-INDOL-3-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(1H-INDOL-3-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Known for their non-competitive inhibition of α-glucosidase.
Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl acetic acid derivatives: Used in the treatment of autoimmune and inflammatory disorders.
Benzo[cd]indol-2(1H)-ones and Pyrrolo[4,3,2-de]quinoline-2(1H)-ones: Investigated for their potential in treating cancer and inflammatory diseases.
Uniqueness
What sets 2-(1H-INDOL-3-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE apart is its unique structure, which allows for diverse chemical modifications and a broad range of applications. Its dual indole groups provide a versatile platform for further functionalization and exploration in various scientific fields .
Properties
Molecular Formula |
C19H16N4O |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H16N4O/c24-19(9-13-10-20-17-7-3-1-5-15(13)17)23-22-12-14-11-21-18-8-4-2-6-16(14)18/h1-8,10-12,20-21H,9H2,(H,23,24)/b22-12+ |
InChI Key |
UDVFDTNZWTXITC-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N/N=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NN=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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